2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is a heterocyclic compound that contains a trifluoromethyl group attached to a tetrahydrothieno[3,2-C]pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor. For example, the trifluoromethylation of 4-iodobenzene can be used to prepare 4-(Trifluoromethyl)pyridine . Another method involves the reaction of pentafluoropyridine with the CF3S¯ anion, generated from F2C=S or its trimer, and cesium fluoride at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts such as iron fluoride. This method allows for the simultaneous chlorination and fluorination of the precursor, resulting in the desired product in good yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophilic CF3 sources such as Togni Reagent I for trifluoromethylation, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated derivatives, while oxidation and reduction reactions yield oxidized and reduced forms of the compound, respectively .
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine has several scientific research applications:
Biology: It is studied for its potential biological activities and interactions with biological targets.
Industry: It is used in the synthesis of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with enzymes, receptors, and other biological molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethyl)pyridine
- 2-(Trifluoromethyl)nicotinic acid
- Trifluoromethyl-substituted pyrazolo[4,3-c]pyridines
Uniqueness
2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is unique due to its specific ring structure and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H8F3NS |
---|---|
Molekulargewicht |
207.22 g/mol |
IUPAC-Name |
2-(trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C8H8F3NS/c9-8(10,11)7-3-5-4-12-2-1-6(5)13-7/h3,12H,1-2,4H2 |
InChI-Schlüssel |
KFYMGPSNSLNQSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1SC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.